1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate
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Overview
Description
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate is a complex organic compound with a molecular formula of C20H18Cl3N3O5 and a molar mass of 486.73302 g/mol . This compound is characterized by its unique structure, which includes chlorophenoxy and dichlorophenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions to form 4-chlorophenoxyethanol.
Formation of the Dichlorophenyl Intermediate: 2,4-dichlorobenzaldehyde is reacted with methyl vinyl ketone in the presence of a base to form the corresponding intermediate.
Coupling Reaction: The chlorophenoxy and dichlorophenyl intermediates are then coupled using a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Imidazolium Formation: The final step involves the reaction of the coupled product with imidazole and subsequent nitration to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or dichlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways depend on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
- 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate is unique due to its specific combination of chlorophenoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74299-76-6 |
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Molecular Formula |
C20H18Cl3N3O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
3-[(E)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]-1H-imidazol-3-ium;nitrate |
InChI |
InChI=1S/C20H17Cl3N2O2.NO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;/q;-1/p+1/b20-14+; |
InChI Key |
KEJVYRJGXDINQC-RANVTSCRSA-O |
Isomeric SMILES |
C/C(=C(/C1=C(C=C(C=C1)Cl)Cl)\OCCOC2=CC=C(C=C2)Cl)/[N+]3=CNC=C3.[N+](=O)([O-])[O-] |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)[N+]3=CNC=C3.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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